molecular formula C18H15N3O2 B13891814 4-[4-[6-(2-Hydroxypropan-2-yl)pyridin-3-yl]-1,3-oxazol-2-yl]benzonitrile

4-[4-[6-(2-Hydroxypropan-2-yl)pyridin-3-yl]-1,3-oxazol-2-yl]benzonitrile

Cat. No.: B13891814
M. Wt: 305.3 g/mol
InChI Key: WAKZDQXIHVUZNY-UHFFFAOYSA-N
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Description

4-[4-[6-(2-Hydroxypropan-2-yl)pyridin-3-yl]-1,3-oxazol-2-yl]benzonitrile is a complex organic compound that features a pyridine ring substituted with a hydroxypropan-2-yl group, an oxazole ring, and a benzonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-[6-(2-Hydroxypropan-2-yl)pyridin-3-yl]-1,3-oxazol-2-yl]benzonitrile typically involves multiple steps, starting with the preparation of the pyridine derivative. One common method involves the reaction of 3-pyridinecarboxaldehyde with acetic acid in the presence of trimethylsilyl cyanide (TMSCN) at low temperatures. The resulting intermediate is then subjected to further reactions to introduce the oxazole and benzonitrile groups.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[4-[6-(2-Hydroxypropan-2-yl)pyridin-3-yl]-1,3-oxazol-2-yl]benzonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxypropan-2-yl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The pyridine and oxazole rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropan-2-yl group can yield ketones, while reduction of the nitrile group can produce primary amines.

Scientific Research Applications

4-[4-[6-(2-Hydroxypropan-2-yl)pyridin-3-yl]-1,3-oxazol-2-yl]benzonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-tubercular activity.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-[4-[6-(2-Hydroxypropan-2-yl)pyridin-3-yl]-1,3-oxazol-2-yl]benzonitrile involves its interaction with specific molecular targets. The hydroxypropan-2-yl group can form hydrogen bonds with target proteins, while the pyridine and oxazole rings can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Hydroxypropan-2-yl)pyridin-3-ol
  • (4-(2-Hydroxypropan-2-yl)pyridin-3-yl)boronic acid
  • 3-(2-Amino-6-(1-((6-(2-hydroxypropan-2-yl)pyridin-2-yl)methyl)-1H-1,2,3-triazol-4-yl)pyrimidin-4-yl)-2-methylbenzonitrile

Uniqueness

4-[4-[6-(2-Hydroxypropan-2-yl)pyridin-3-yl]-1,3-oxazol-2-yl]benzonitrile is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of both the oxazole and benzonitrile groups, along with the hydroxypropan-2-yl-substituted pyridine, allows for a wide range of chemical modifications and interactions, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C18H15N3O2

Molecular Weight

305.3 g/mol

IUPAC Name

4-[4-[6-(2-hydroxypropan-2-yl)pyridin-3-yl]-1,3-oxazol-2-yl]benzonitrile

InChI

InChI=1S/C18H15N3O2/c1-18(2,22)16-8-7-14(10-20-16)15-11-23-17(21-15)13-5-3-12(9-19)4-6-13/h3-8,10-11,22H,1-2H3

InChI Key

WAKZDQXIHVUZNY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=NC=C(C=C1)C2=COC(=N2)C3=CC=C(C=C3)C#N)O

Origin of Product

United States

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